molecular formula C17H12ClNO3 B14989975 N-(3-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(3-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14989975
M. Wt: 313.7 g/mol
InChI Key: HICZRGIRZBYIGL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core structure, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group further enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H12ClNO3/c1-10-5-6-13-14(20)9-16(22-15(13)7-10)17(21)19-12-4-2-3-11(18)8-12/h2-9H,1H3,(H,19,21)

InChI Key

HICZRGIRZBYIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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